molecular formula C15H13F2N B8679496 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8679496
M. Wt: 245.27 g/mol
InChI Key: UQCVZTDYCKMIRN-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

To a stirred solution of 1-(3,4-difluorophenyl)-3,4-dihydroisoquinoline (1.34 g, 5.51 mmol) in 20 mL of MeOH, sodium borohydride (0.4366 g, 11.5 mmol) was added. The mixture was stirred for 1 h. MeOH was evaporated and the residue was partitioned between EtOAc and saturated aqueous sodium bicarbonate. The aqueous phase was extracted with EtOAc. The combined organic phases were washed with water and saturated aqueous sodium chloride. The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo to afford a white solid. The crude product was purified by silica gel chromatography (0-5% iso-propanol (with 10% ammonium hydroxide) in CHCl3) to afford the title compound as a white solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 6.99-7.22 (m, 6H) 6.74 (d, J=7.60 Hz, 1H) 5.08 (s, 1H) 3.18-3.32 (m, 1H) 2.96-3.18 (m, 2H) 2.76-2.90 (m, 1H).
Name
1-(3,4-difluorophenyl)-3,4-dihydroisoquinoline
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.4366 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[F:8].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH2:11][NH:10]2)[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
1-(3,4-difluorophenyl)-3,4-dihydroisoquinoline
Quantity
1.34 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1=NCCC2=CC=CC=C12
Name
Quantity
0.4366 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (0-5% iso-propanol (with 10% ammonium hydroxide) in CHCl3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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